molecular formula C14H22N2 B7872913 Benzyl-ethyl-piperidin-3-yl-amine

Benzyl-ethyl-piperidin-3-yl-amine

Cat. No.: B7872913
M. Wt: 218.34 g/mol
InChI Key: UAJKVHDLTQTDQO-UHFFFAOYSA-N
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Description

Benzyl-ethyl-piperidin-3-yl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-piperidin-3-yl-amine typically involves the functionalization of piperidine derivatives. One common method is the reductive amination of benzyl-ethyl-ketone with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functionalization reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used .

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-piperidin-3-yl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

Benzyl-ethyl-piperidin-3-yl-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-ethyl-piperidin-3-yl-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with similar chemical properties.

    Piperidine-4-carboxylic acid: Contains a carboxyl group, making it more polar.

    N-Benzylpiperidine: Similar structure but lacks the ethyl group.

Uniqueness

Benzyl-ethyl-piperidin-3-yl-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both benzyl and ethyl groups on the piperidine ring can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-benzyl-N-ethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJKVHDLTQTDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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